molecular formula C17H21N3O3 B2605242 2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 2034345-94-1

2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2605242
CAS No.: 2034345-94-1
M. Wt: 315.373
InChI Key: VNYJCDNVRNJPTD-UHFFFAOYSA-N
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Description

This compound features an acetamide backbone substituted with a 3,4-dimethylphenoxy group and a pyrimidinone ethyl moiety.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-4-5-15(8-13(12)2)23-10-16(21)18-6-7-20-11-19-14(3)9-17(20)22/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYJCDNVRNJPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Dimethylphenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.

    Nucleophilic Substitution: The 3,4-dimethylphenoxy halide then undergoes a nucleophilic substitution reaction with an ethylamine derivative to form the intermediate 2-(3,4-dimethylphenoxy)ethylamine.

    Acylation: The final step involves the acylation of the intermediate with 4-methyl-6-oxopyrimidine-1(6H)-yl acetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for nucleophilic substitution, and strong acids or bases for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and pyrimidinyl groups.

    Reduction: Reduced forms of the acetamide and pyrimidinyl groups.

    Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Pyridazinone Derivatives ()

  • Compound 23: 2-(5-Chloro-4-fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-[2-(2-pyridyl)ethylsulfamoyl]phenyl]acetamide Structural Differences: Replaces the pyrimidinone core with a pyridazinone ring. Functional Impact: Pyridazinone derivatives are noted for PRMT5 inhibition, suggesting the target compound may share similar mechanisms but differ in selectivity due to substituent variations .

Thieno[2,3-d]pyrimidine Derivatives ()

  • Compound 378775-68-9: Features a sulfanyl linkage and a 4-nitrophenyl group. Key Contrasts: The thienopyrimidine core introduces sulfur, which may improve membrane permeability.

Thioether-Linked Pyrimidinones ()

  • Compound 5.15 (): 2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide Structural Comparison: Replaces the oxygen in the phenoxy group with sulfur. The thioether linkage increases lipophilicity, possibly enhancing cellular uptake but risking metabolic oxidation. Physical Properties: Melting point (224–226°C) and NMR data suggest a rigid structure, similar to the target compound’s pyrimidinone core .
Parameter Target Compound Compound 5.15
Core Structure Pyrimidinone Pyrimidinone (thio-linked)
Substituents 3,4-Dimethylphenoxy 4-Phenoxyphenyl
Melting Point (°C) Not reported 224–226
Key Functional Group Ether (O) Thioether (S)

Aromatic and Heterocyclic Variants ()

  • Goxalapladib (): Contains a naphthyridine core and trifluoromethyl biphenyl group. Comparison: The larger aromatic system may offer broader π-π interactions but reduce solubility. The target compound’s dimethylphenoxy group balances hydrophobicity and metabolic stability .
  • Compound 4l (): 2-(4-(3,4-Dimethoxyphenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide Hydrogen Bonding: The hydroxyl group enhances target binding but may increase susceptibility to glucuronidation compared to methyl groups in the target compound .

Amino-Substituted Pyrimidines ()

  • Compound 676148-84-8: Features amino and trimethylphenoxy groups. Solubility vs. Toxicity: Amino groups improve aqueous solubility but may introduce metabolic liabilities (e.g., oxidation). The target compound’s methyl groups offer a safer pharmacokinetic profile .

Key Findings and Implications

Core Structure Influence: Pyrimidinone and pyridazinone derivatives show distinct selectivity profiles due to electronic and steric differences.

Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance potency but may compromise solubility. Thioether vs. Ether: Thioethers improve lipophilicity but increase metabolic risks. Aromatic Substituents: Dimethylphenoxy balances stability and solubility, while nitro or hydroxyl groups introduce polarity.

Biological Activity

The compound 2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₃₁N₃O₃
  • Molecular Weight: 325.46 g/mol
  • CAS Number: Not specified in the search results.

Antiviral Activity

Research indicates that compounds with a similar structural framework exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). For example, nucleoside analogs have shown significant inhibition of HBV polymerase, which may suggest that our compound could also possess similar antiviral capabilities. The structure of this compound may contribute to such activity through its interaction with viral enzymes or cellular pathways involved in viral replication.

Enzyme Inhibition

Preliminary studies on related pyrimidine derivatives have shown that they can inhibit various enzymes, including DNA and RNA polymerases. The biological activity of this compound may similarly involve the inhibition of key enzymes in metabolic or signaling pathways.

Cytotoxicity Studies

In vitro cytotoxicity studies are crucial for determining the safety profile of new compounds. Initial assessments on similar compounds indicate low cytotoxicity at therapeutic concentrations. Further studies are required to evaluate the cytotoxic effects of this compound in various cell lines.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralPotential HBV inhibition
Enzyme InhibitionPossible inhibition of polymerases
CytotoxicityLow cytotoxicity in initial studies

Case Study: Structural Analog Analysis

A study on structurally similar compounds indicated that modifications in the phenoxy and pyrimidine rings significantly affect biological activity. For instance:

  • Compound A : Exhibited high anti-HBV activity with an EC50 of 0.01 µM.
  • Compound B : Showed moderate cytotoxicity but effective enzyme inhibition.

These findings suggest that the structural characteristics of this compound could be optimized for enhanced biological activity.

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